

In-Depth Toxicological Profile of Pyridachlometyl (CAS No. 1358061-55-8)

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Compound of Interest

Compound Name: *Pyridachlometyl*

Cat. No.: *B12783805*

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of **Pyridachlometyl** (CAS No. 1358061-55-8), a novel fungicide. The information presented is intended for researchers, scientists, and drug development professionals to support safety assessments and inform future research. **Pyridachlometyl**'s primary mode of action is the promotion of tubulin polymerization, a novel mechanism for fungicides.^{[1][2][3]} Toxicological evaluation in various animal models indicates that the primary target organs are the liver and thyroid.^{[4][5]} No evidence of fertility, teratogenicity, or genotoxicity has been observed.^{[4][5]} This document summarizes key toxicological data, details the experimental methodologies employed in these studies, and provides visualizations of relevant pathways and workflows.

Chemical and Physical Properties

Property	Value
Chemical Name	3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine
CAS Number	1358061-55-8
Molecular Formula	C ₁₇ H ₁₁ ClF ₂ N ₂
Molecular Weight	316.7 g/mol

Toxicological Profile

A battery of toxicological studies has been conducted to characterize the potential hazards of **Pyridachlometyl**. These studies were performed in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

No data on the acute toxicity of **Pyridachlometyl** was found in the public domain.

Sub-acute and Chronic Toxicity

Repeated dose toxicity studies have been conducted in rats, mice, and dogs to evaluate the effects of long-term exposure to **Pyridachlometyl**. The primary adverse effects observed were related to the liver and thyroid, including increased organ weight and histopathological changes such as hepatocellular hypertrophy.[4][5]

Table 1: Summary of Sub-acute and Chronic Toxicity Studies

Study	Species	Duration	Key Findings	NOAEL
Sub-acute Oral	Rat	90 days	Increased liver weight, hepatocellular hypertrophy.	291 mg/kg bw/day (M), 351 mg/kg bw/day (F)
Sub-acute Oral	Mouse	90 days	Increased liver weight, hepatocellular hypertrophy.	517 mg/kg bw/day (M), 650 mg/kg bw/day (F)
Sub-acute Oral	Dog	90 days	No significant adverse effects reported.	100 mg/kg bw/day
Chronic Oral	Rat	2 years	Increased incidence of thyroid follicular cell and hepatocellular adenomas/carcinomas.	8 mg/kg bw/day
Carcinogenicity	Mouse	18 months	Increased incidence of hepatocellular adenomas/carcinomas.	83 mg/kg bw/day (M), 317 mg/kg bw/day (F)

NOAEL: No-Observed-Adverse-Effect Level; M: Male; F: Female; bw: body weight.

Genotoxicity

Pyridachlomethyl has been evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays. The results indicate that **Pyridachlomethyl** is not genotoxic.

Table 2: Summary of Genotoxicity Studies

Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium and Escherichia coli	With and Without	Negative
In Vitro Chromosome Aberration	Chinese Hamster Lung (CHL/IU) cells	With and Without	Positive
In Vivo Micronucleus	Mouse bone marrow	N/A	Negative

Reproductive and Developmental Toxicity

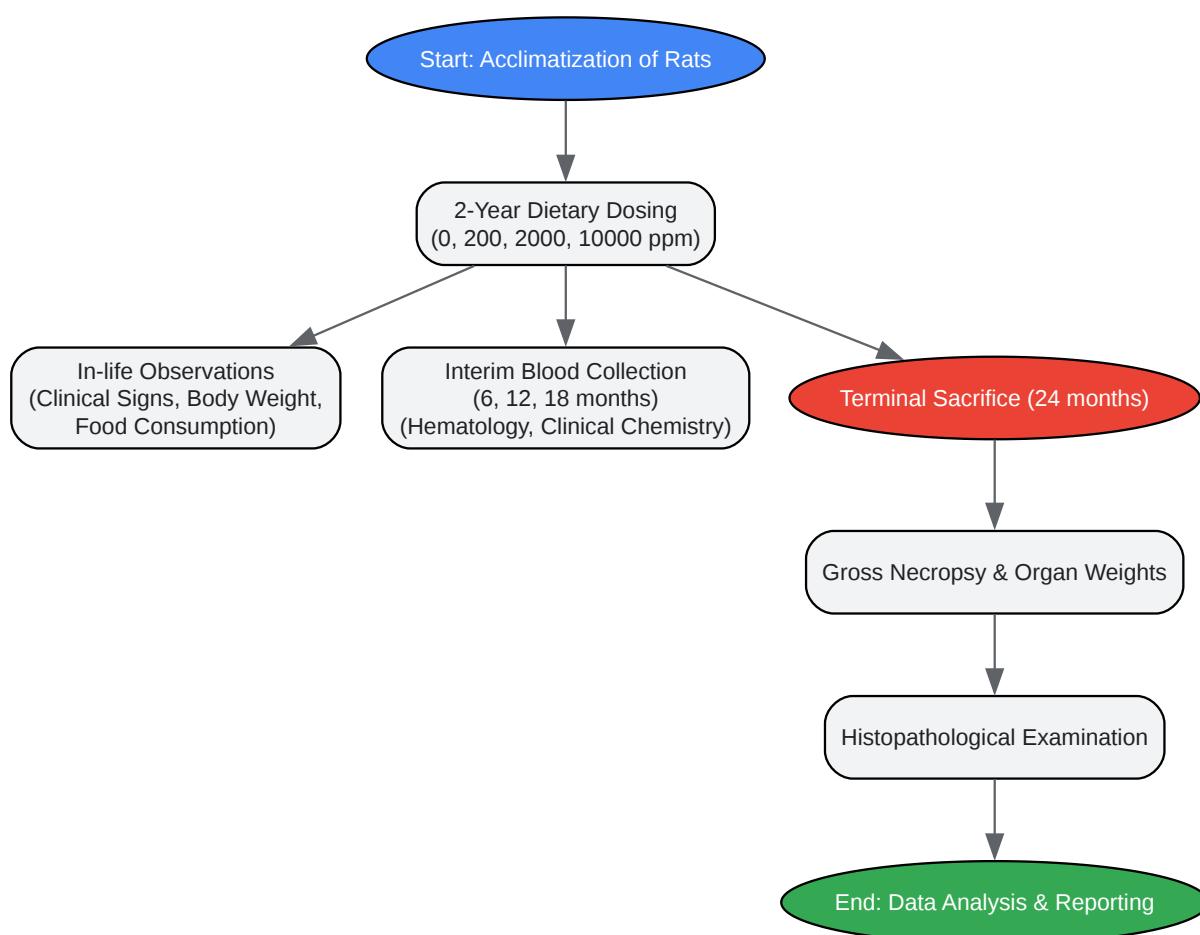
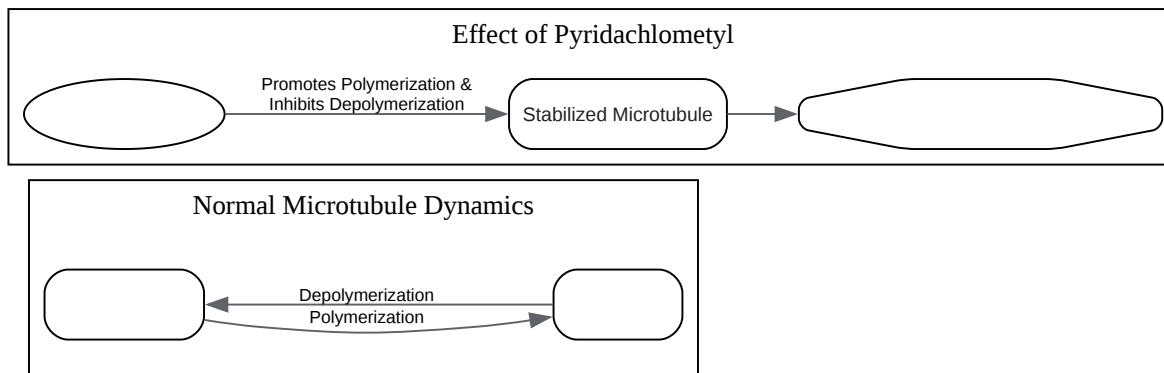
The potential effects of **Pyridachlomethyl** on reproduction and development have been assessed in rats and rabbits. The results showed no adverse effects on fertility or teratogenicity.[\[4\]](#)[\[5\]](#)

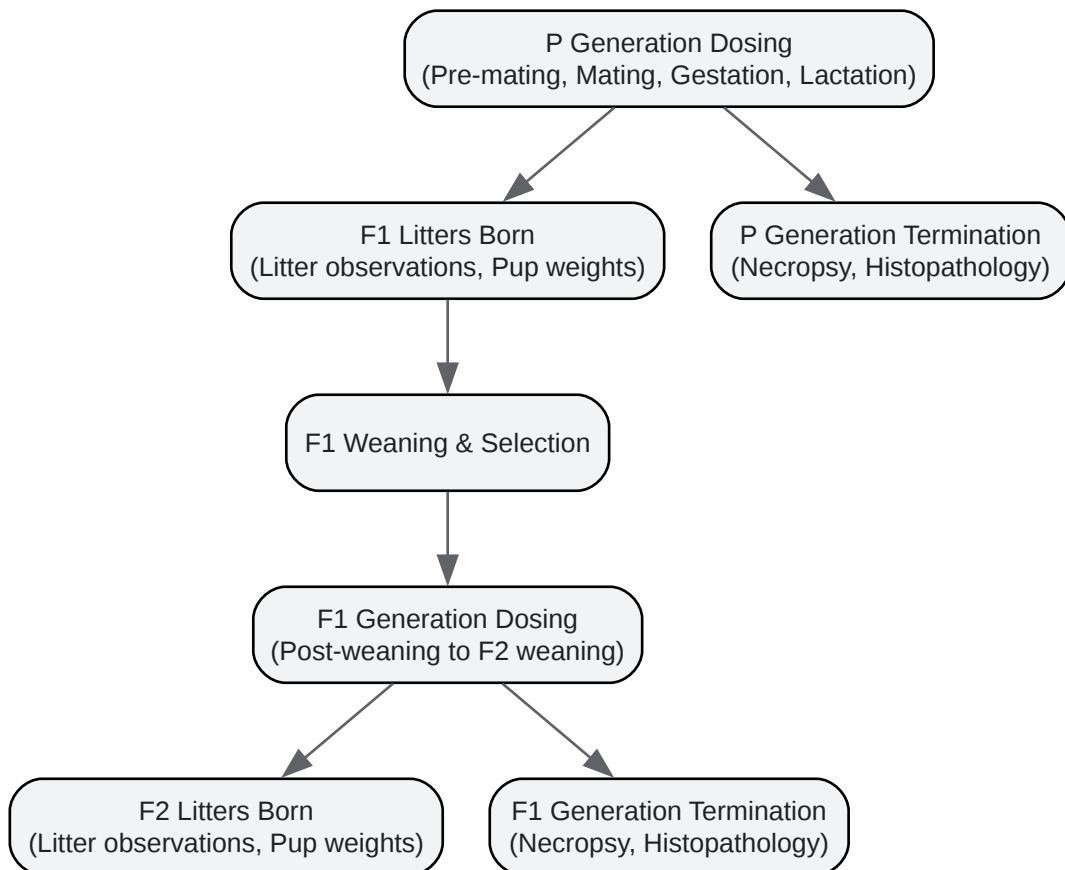
Table 3: Summary of Reproductive and Developmental Toxicity Studies

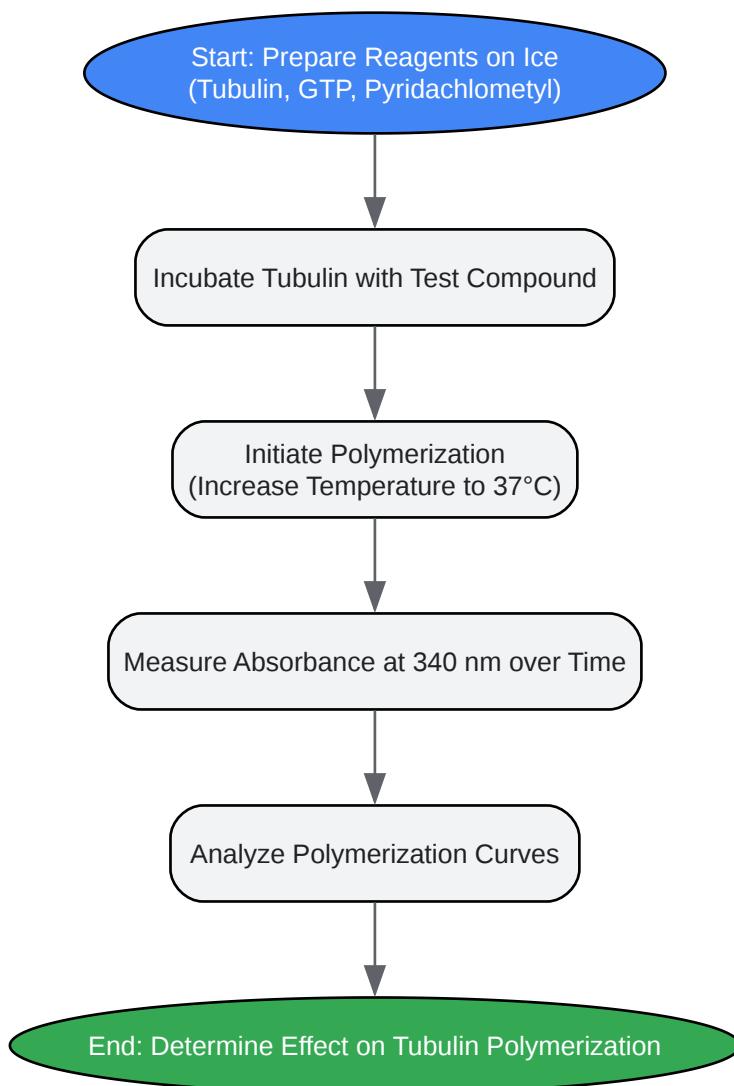
Study	Species	Key Findings	NOAEL (Maternal)	NOAEL (Developmental/Fetal)	NOAEL (Reproductive)
Two-Generation Reproductive Toxicity	Rat	No adverse effects on reproductive parameters.	218 mg/kg bw/day (M), 329 mg/kg bw/day (F)	267 mg/kg bw/day (M), 362 mg/kg bw/day (F)	1145 mg/kg bw/day (M), 1697 mg/kg bw/day (F)
Developmental Toxicity	Rat	No treatment-related fetal abnormalities	1000 mg/kg bw/day	1000 mg/kg bw/day	N/A
Developmental Toxicity	Rabbit	No treatment-related fetal abnormalities	250 mg/kg bw/day	1000 mg/kg bw/day	N/A

Mechanism of Action: Tubulin Polymerization

Pyridachlomethyl exhibits its fungicidal activity through a novel mode of action: the promotion of tubulin polymerization.[1][2][3] Unlike other anti-tubulin agents that inhibit polymerization, **Pyridachlomethyl** stabilizes microtubule structures, leading to disruption of essential cellular processes in fungi, such as cell division and intracellular transport.[1]







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